
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the family of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide involves its ability to bind to the active site of carbonic anhydrases, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and reduce intraocular pressure in glaucoma patients. Additionally, this compound has been found to exhibit anticonvulsant activity, making it a potential treatment option for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrases. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrases. Additionally, further research is needed to determine the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and cystic fibrosis. Finally, the development of new synthesis methods for this compound can lead to more efficient and cost-effective production.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits potent inhibitory activity against carbonic anhydrases, making it a useful tool for studying the role of these enzymes in various physiological processes. Despite its potential toxicity, this compound has shown promise as a potential treatment option for diseases such as glaucoma, epilepsy, and cancer. Further research is needed to determine the full potential of this compound in the field of medicine.
Métodos De Síntesis
The synthesis of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-methylbenzenesulfonamide with 5-fluoro-2-methylthiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes. This inhibition can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2S2/c1-7-2-3-8(13)6-9(7)14-18(15,16)11-5-4-10(12)17-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCFHZZKPHQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)


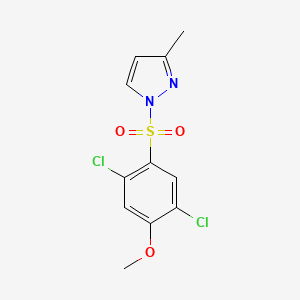
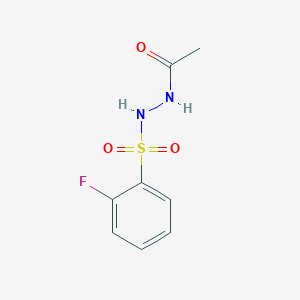
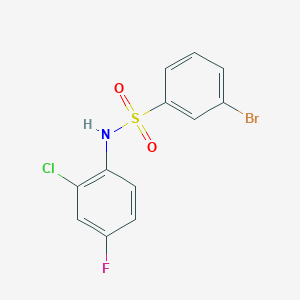
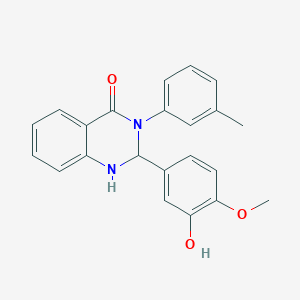
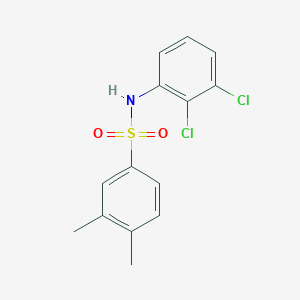
![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)

![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)
![4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638169.png)
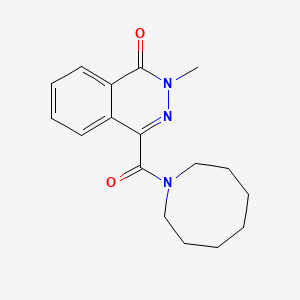
![2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B7638192.png)